molecular formula C15H16N2O3 B5266902 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one

3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one

Cat. No.: B5266902
M. Wt: 272.30 g/mol
InChI Key: BHWGTKYZEPZLAZ-GQCTYLIASA-N
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Description

3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as DAP-2,5 or 2C-H-5 and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also have anti-inflammatory effects through its effects on the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have effects on the central nervous system, including altered perception, mood, and cognition. It may also have anti-inflammatory effects through its effects on the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one in lab experiments include its potential as a research tool for investigating the central nervous system and its potential therapeutic applications. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research involving 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one. These include further investigation into its effects on the central nervous system and its potential therapeutic applications, as well as its effects on the immune system and potential anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a research tool for investigating various biological systems.

Synthesis Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then treated with acetic anhydride and triethylamine to form the final product.

Scientific Research Applications

The potential scientific research applications of 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one are varied. This compound has been used in studies investigating its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders. It has also been used in studies investigating its potential as an anti-inflammatory agent and its effects on the immune system.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-17-9-8-13(16-17)14(18)6-4-11-10-12(19-2)5-7-15(11)20-3/h4-10H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGTKYZEPZLAZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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